molecular formula C5H4N4 B129666 5-Aminopyrimidine-2-carbonitrile CAS No. 56621-93-3

5-Aminopyrimidine-2-carbonitrile

Cat. No.: B129666
CAS No.: 56621-93-3
M. Wt: 120.11 g/mol
InChI Key: NOMODHWDBMCWFQ-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H4N4. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms, and a nitrile group (-CN) attached to the second carbon atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminopyrimidine-2-carbonitrile can be synthesized through several methods. One common approach involves the condensation of guanidines, aldehydes, and cyanoketones. This reaction is typically carried out under mild conditions at around 85°C using chitosan as a catalyst . Another method involves the reaction of 2-aminopyrimidine with hydrocyanic acid to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs commercially available reagents such as substituted malonic acid diesters and guanidine hydrochloride. These reagents are condensed in anhydrous methanol under slightly basic conditions using sodium methoxide as a catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 5-aminopyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Aminopyrimidine-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

  • 2-Aminopyrimidine-5-carbonitrile
  • 4-Amino-5-carbonitrile-2-nitroaminopyrimidine
  • 2,4-Diaminopyrimidine-5-carbaldehyde

Uniqueness

5-Aminopyrimidine-2-carbonitrile is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in the synthesis of numerous biologically active compounds .

Properties

IUPAC Name

5-aminopyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMODHWDBMCWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480851
Record name 5-Aminopyrimidine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-93-3
Record name 5-Amino-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminopyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminopyrimidine-2-carbonitrile
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